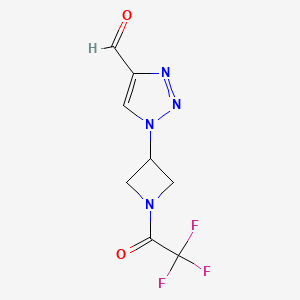

1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(1-(2,2,2-Trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core linked to an azetidine ring substituted with a trifluoroacetyl group and a carbaldehyde moiety. The triazole ring is a hallmark of click chemistry-derived molecules, widely exploited in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . The carbaldehyde group serves as a versatile handle for further functionalization, enabling conjugation with amines or hydrazines in drug discovery workflows.

Properties

IUPAC Name |

1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4O2/c9-8(10,11)7(17)14-2-6(3-14)15-1-5(4-16)12-13-15/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDHPLVHYSWWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the 1,2,3-Triazole Core

The 1,2,3-triazole ring is typically synthesized via cycloaddition reactions involving azides and alkynes. Several innovative methods have been developed:

Huisgen 1,3-Dipolar Cycloaddition : The classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most reliable for obtaining 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

Metal-Free and Azide-Free Approaches : Recent advancements include metal-free synthesis routes, such as the cycloaddition of α-chlorotosylhydrazones with arylamines, producing 1,4- and 1,5-disubstituted triazoles without the use of azides or heavy metals. This method broadens substrate scope and enhances safety.

Oxidative Formal [4+1] Cycloaddition : Utilizing N-tosylhydrazones and aniline catalysis with iodine-based systems (I2/TBPB) allows for a single-step synthesis of 1,4-disubstituted triazoles by forming N-N/C-N bonds and cleaving S-N bonds, avoiding heavy metals.

These methods provide versatile routes to functionalized 1,2,3-triazoles, which can be further modified to introduce aldehyde groups at the 4-position.

Preparation of the Azetidine Moiety with Trifluoroacetyl Substitution

The azetidine ring, a four-membered nitrogen-containing heterocycle, is functionalized at the nitrogen with a trifluoroacetyl group to enhance the compound's chemical and biological properties.

Azetidine Synthesis : Azetidines are generally prepared via cyclization of β-amino alcohols or through ring expansion strategies. Introduction of the trifluoroacetyl group is typically performed by acylation of the azetidine nitrogen using trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

Functionalization at the 3-Position : The 3-position of azetidine is often substituted via nucleophilic substitution or cross-coupling reactions, allowing attachment of the triazole ring.

Coupling of the Azetidine and 1,2,3-Triazole Units

The key step in the preparation of 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves linking the azetidine and triazole fragments.

Nucleophilic Substitution : The azetidin-3-yl moiety bearing a leaving group (e.g., halide) can react with a nucleophilic triazole derivative to form the C-N bond.

Cycloaddition Followed by Functional Group Transformation : Alternatively, the triazole ring can be constructed directly on a suitably functionalized azetidine precursor via azide-alkyne cycloaddition, followed by oxidation to introduce the aldehyde group at the 4-position of the triazole.

Introduction of the Aldehyde Group on the Triazole Ring

The formyl group at the 4-position of the triazole ring is introduced by selective oxidation methods:

Oxidation of Methyl or Hydroxymethyl Precursors : Starting from methyl or hydroxymethyl-substituted triazoles, oxidation with reagents such as selenium dioxide, manganese dioxide, or Dess–Martin periodinane can yield the aldehyde functionality.

Direct Formylation : Formylation via Vilsmeier-Haack type reactions on the triazole ring is also reported for similar compounds, providing a direct route to the carbaldehyde derivative.

Example Synthetic Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Azetidine Formation | β-amino alcohol or azetidine precursor | Cyclization, acylation with trifluoroacetyl chloride | 1-(2,2,2-trifluoroacetyl)azetidin-3-yl intermediate |

| 2 | 1,2,3-Triazole Synthesis | Azide and alkyne or α-chlorotosylhydrazones | Cu(I) catalysis or metal-free conditions | 1,2,3-triazole ring intermediate |

| 3 | Coupling | Azetidine intermediate and triazole intermediate | Nucleophilic substitution or cycloaddition | 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1,2,3-triazole |

| 4 | Aldehyde Introduction | Methyl/hydroxymethyl triazole derivative | Oxidation (e.g., MnO2, Dess–Martin) | This compound |

Research Findings and Optimization Notes

Catalyst Selection : Metal-catalyzed cycloadditions (CuAAC) provide high regioselectivity but require careful purification to remove residual metals. Metal-free methods are emerging as safer alternatives with comparable yields.

Functional Group Compatibility : The trifluoroacetyl group is stable under typical cycloaddition conditions but may require protection during harsh oxidation steps.

Solubility and Stability : The compound exhibits moderate solubility in organic solvents; stock solutions are best prepared fresh or stored at low temperatures (-20°C to -80°C) to prevent degradation.

Yield and Purity : Reported yields for similar triazole-azetidine hybrids range from 60% to 85%, depending on the method and purification techniques used.

Data Table: Typical Conditions for Key Steps

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Amines, thiols, or other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding primary alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the formation of azetidine derivatives and triazole rings. The trifluoroacetyl group enhances the compound's lipophilicity and stability, making it suitable for further functionalization.

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of the azetidine structure may enhance this activity due to its unique steric and electronic properties. Studies have shown that related triazole compounds can inhibit the growth of various bacterial strains and fungi.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The structural features of this compound suggest that it may interact with biological targets involved in cancer cell proliferation and survival. Preclinical studies are needed to evaluate its efficacy against specific cancer types.

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes due to the presence of the triazole ring. Enzyme inhibitors are crucial in drug design as they can modulate biochemical pathways involved in disease processes. Research into specific enzyme interactions is ongoing.

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to act as a versatile building block in polymer synthesis. Its ability to form cross-linked networks can lead to materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

Due to its trifluoroacetyl group, the compound may impart water-repellency and chemical resistance to coatings and adhesives. This property is beneficial in various industrial applications where durability and performance are critical.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer effects of triazole-based compounds on breast cancer cell lines. The results showed that compounds with similar structures inhibited cell proliferation significantly more than controls.

Mechanism of Action

The mechanism of action of 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group can enhance the compound’s lipophilicity and metabolic stability, while the triazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Steric Considerations : The azetidine ring introduces less steric bulk than aryl (e.g., 4-nitrophenyl) or phenethyl groups, favoring interactions with sterically constrained biological targets .

- Lipophilicity : Aryl-substituted analogues (e.g., 4-nitrophenyl) exhibit higher lipophilicity than the target compound, which may impact membrane permeability and pharmacokinetics .

Key Observations:

Crystallinity and Intermolecular Interactions:

- The target compound’s azetidine-trifluoroacetyl moiety may influence crystal packing differently than aryl-substituted analogues. For example, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde exhibits a "V"-shaped geometry with dihedral angles of ~16.5° between triazole and phenyl rings, stabilized by C–H···π interactions . In contrast, the azetidine ring’s rigidity and trifluoroacetyl group could promote distinct hydrogen-bonding networks (e.g., C–H···O or N–H···F interactions), altering solubility and melting points .

Biological Activity

1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Trifluoroacetyl group : Enhances lipophilicity and metabolic stability.

- Azetidine ring : Contributes to structural rigidity and potential bioactivity.

- Triazole ring : Known for participating in hydrogen bonding and π-π interactions.

- Aldehyde group : May influence reactivity and biological interactions.

The biological activity of this compound largely depends on its interaction with specific molecular targets such as enzymes or receptors. The trifluoroacetyl group is hypothesized to enhance binding affinity due to increased lipophilicity, while the triazole ring may facilitate critical interactions through hydrogen bonding.

Biological Activity

Recent studies have highlighted various biological activities associated with triazole derivatives, including:

- Antimicrobial Activity : Triazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against E. coli with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

- Antiproliferative Effects : Some triazole hybrids have demonstrated promising antitumor activities against various cancer cell lines. In particular, compounds derived from triazoles have shown IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) .

Table 1: Summary of Biological Activities

Case Studies

- Antitrypanosomal Activity : A study evaluated the trypanocidal potential of various triazole analogs, including those similar to our compound. The results indicated that certain analogs exhibited potent activity against Trypanosoma cruzi, with significant reductions in parasite load in treated models .

- Antitumor Efficacy : Research investigating the antiproliferative properties of triazole derivatives found that specific compounds displayed substantial cytotoxic effects on cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

Q & A

Q. Validation methods :

- Kinetic assays : Measure inhibition constants (Ki) using p-nitrophenyl glycoside substrates.

- X-ray crystallography : Resolve enzyme-inhibitor complexes to confirm binding modes.

- Molecular docking : Simulate interactions with α-glucosidase or maltase models .

Advanced: How do solvent polarity and storage conditions impact the compound’s stability and solubility?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Heating to 37°C with sonication improves dissolution.

- Stability :

- Short-term : Store at room temperature (RT) in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Long-term : Lyophilized samples stored at -80°C retain stability >6 months; avoid repeated freeze-thaw cycles.

- Degradation pathways : Hydrolysis of the trifluoroacetyl group in aqueous buffers (pH > 8) or light-induced triazole ring cleavage .

Advanced: How can computational modeling predict its interactions with biological targets or guide structural optimization?

Answer:

- Docking studies : Use software (AutoDock Vina, Schrödinger) to screen against targets like α-glucosidase. Focus on hydrogen bonding (aldehyde with Lys residues) and hydrophobic contacts (trifluoroacetyl with active-site pockets).

- DFT calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactivity at the aldehyde or triazole positions.

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives with lower free energy of binding .

Advanced: What spectroscopic techniques resolve contradictions in reported data (e.g., tautomerism or regiochemistry)?

Answer:

- Variable-temperature NMR : Distinguishes triazole tautomers (1H vs. 2H forms) by monitoring chemical shift changes at low temperatures.

- 2D NMR (HSQC, NOESY) : Assigns regiochemistry in azetidine-triazole linkages.

- Solid-state IR : Identifies carbonyl stretching frequencies (C=O of trifluoroacetyl at ~1780 cm⁻¹) to confirm intact functional groups .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow chemistry : Enhances heat/mass transfer for CuAAC steps, reducing side products.

- Catalyst recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles to reduce costs.

- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for gram-scale batches.

- Quality control : LC-MS monitors purity (>95%), while differential scanning calorimetry (DSC) ensures crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.